Cas no 1446412-96-9 (4,6-Dichloro-2-methoxypyrimidine-5-carbaldehyde)

4,6-Dichloro-2-methoxypyrimidine-5-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 4,6-Dichloro-2-methoxypyrimidine-5-carbaldehyde
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- インチ: 1S/C6H4Cl2N2O2/c1-12-6-9-4(7)3(2-11)5(8)10-6/h2H,1H3
- InChIKey: GTNKSDXFDXWCBJ-UHFFFAOYSA-N
- SMILES: C1(OC)=NC(Cl)=C(C=O)C(Cl)=N1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 2
4,6-Dichloro-2-methoxypyrimidine-5-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM505196-1g |
4,6-Dichloro-2-methoxypyrimidine-5-carbaldehyde |
1446412-96-9 | 97% | 1g |
$691 | 2023-02-02 |
4,6-Dichloro-2-methoxypyrimidine-5-carbaldehyde 関連文献
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Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
4,6-Dichloro-2-methoxypyrimidine-5-carbaldehydeに関する追加情報
Introduction to 4,6-Dichloro-2-methoxypyrimidine-5-carbaldehyde (CAS No. 1446412-96-9) and Its Applications in Modern Chemical Biology
4,6-Dichloro-2-methoxypyrimidine-5-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 1446412-96-9, is a highly versatile and significant intermediate in the field of chemical biology and pharmaceutical research. This compound belongs to the pyrimidine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and pharmacological properties. The unique structural features of 4,6-Dichloro-2-methoxypyrimidine-5-carbaldehyde, including the presence of chloro and methoxy substituents, as well as an aldehyde functional group, make it a valuable building block for synthesizing a wide range of biologically active molecules.
The compound's molecular structure allows for facile modifications and functionalizations, enabling researchers to explore novel chemical entities with potential therapeutic applications. In recent years, there has been growing interest in leveraging this compound for the development of innovative drugs targeting various diseases, including cancer, infectious diseases, and inflammatory disorders. The aldehyde group in 4,6-Dichloro-2-methoxypyrimidine-5-carbaldehyde serves as a reactive site for condensation reactions with amines or hydrazines, facilitating the synthesis of Schiff bases and other pharmacologically relevant derivatives.
One of the most compelling aspects of 4,6-Dichloro-2-methoxypyrimidine-5-carbaldehyde is its role in the synthesis of nucleoside analogs. Pyrimidine derivatives are fundamental components of nucleic acids, and modifications at specific positions can lead to compounds with enhanced stability or altered biological activity. For instance, recent studies have demonstrated the utility of this compound in generating modified nucleosides that exhibit improved antiviral properties. These modifications often involve the introduction of additional functional groups or sugar moieties to enhance binding affinity or metabolic stability.
The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug discovery. 4,6-Dichloro-2-methoxypyrimidine-5-carbaldehyde serves as a key precursor in the synthesis of kinase inhibitors, which are critical in targeted cancer therapies. By incorporating this compound into drug candidates, researchers can modulate specific signaling pathways involved in tumor growth and progression. For example, derivatives of 4,6-Dichloro-2-methoxypyrimidine-5-carbaldehyde have been investigated for their potential to inhibit tyrosine kinases, which play a pivotal role in cell proliferation and survival.
Another area where 4,6-Dichloro-2-methoxypyrimidine-5-carbaldehyde has shown promise is in the development of antimicrobial agents. The rise of antibiotic-resistant pathogens necessitates the discovery of novel therapeutic strategies. Pyrimidine-based compounds have demonstrated efficacy against a broad spectrum of bacteria and fungi due to their ability to interfere with essential metabolic pathways. Researchers have utilized 4,6-Dichloro-2-methoxypyrimidine-5-carbaldehyde as a scaffold for designing molecules that disrupt bacterial DNA replication or protein synthesis. Such efforts align with global initiatives to combat antimicrobial resistance.
The synthetic methodologies involving 4,6-Dichloro-2-methoxypyrimidine-5-carbaldehyde have also been refined through advances in organic chemistry techniques. Modern approaches include transition-metal-catalyzed cross-coupling reactions, which allow for precise functionalization at multiple sites within the pyrimidine core. These methods enhance the efficiency and scalability of derivative synthesis, making it more feasible to explore complex molecular architectures. Additionally, computational chemistry has played a crucial role in predicting the structural properties and reactivity patterns of compounds derived from 4,6-Dichloro-2-methoxypyrimidine-5-carbaldehyde, thereby accelerating the drug discovery process.
In conclusion,4,6-Dichloro-2-methoxypyrimidine-5-carbaldehyde (CAS No. 1446412-96-9) represents a cornerstone in modern chemical biology and pharmaceutical innovation. Its unique structural attributes and reactivity profile make it an indispensable tool for synthesizing biologically active molecules with potential therapeutic value. As research continues to uncover new applications for this compound,its significance in drug development is expected to grow further。The ongoing exploration of its derivatives will undoubtedly contribute to advancements across multiple therapeutic areas,underscoring its enduring relevance in scientific endeavors。
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